1H-Imidazole-1-carboximidamide
CAS No.: 163210-90-0
Cat. No.: VC17035277
Molecular Formula: C4H6N4
Molecular Weight: 110.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163210-90-0 |
|---|---|
| Molecular Formula | C4H6N4 |
| Molecular Weight | 110.12 g/mol |
| IUPAC Name | imidazole-1-carboximidamide |
| Standard InChI | InChI=1S/C4H6N4/c5-4(6)8-2-1-7-3-8/h1-3H,(H3,5,6) |
| Standard InChI Key | APFJFXLZCTYQFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=N1)C(=N)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s imidazole ring contains two nitrogen atoms at non-adjacent positions (1 and 3), creating an aromatic system with delocalized π-electrons. The carboximidamide (-C(=NH)NH₂) substituent at the 1-position introduces both hydrogen-bonding capacity and nucleophilic reactivity. X-ray crystallography of analogous imidazole derivatives reveals planar ring geometries with bond lengths consistent with aromatic character (C-N: ~1.31 Å, C-C: ~1.38 Å) .
Molecular Properties
-
Molecular Formula: C₄H₆N₄
-
Molecular Weight: 110.12 g/mol
-
Hydrogen Bond Donors: 3 (two from carboximidamide, one from imidazole NH)
-
Hydrogen Bond Acceptors: 3 (imidazole N, carboximidamide N and NH₂)
-
LogP (Predicted): -0.82, indicating moderate hydrophilicity.
The compound’s solubility profile varies with pH due to the basic imidazole nitrogen (pKa ~6.95) and the weakly acidic carboximidamide group (pKa ~10.2) .
Synthetic Methodologies
Current Approaches
While detailed protocols for 1H-imidazole-1-carboximidamide synthesis remain scarce, imidazole functionalization strategies provide viable routes:
-
N-Substitution of Imidazole: Reacting imidazole with cyanamide derivatives under basic conditions, as demonstrated in the synthesis of 1-methylimidazole-2-carboxamidine.
-
Multi-Step Functionalization: A one-pot method involving hypoxanthine hydrolysis and subsequent amidine formation, analogous to the synthesis of 5-amino-1H-imidazole-4-carboxamide .
Challenges and Optimization
Key challenges include:
-
Regioselective substitution at the 1-position (versus 3-position)
-
Preventing over-alkylation of the carboximidamide group
Recent advances in guanidinium salt synthesis using di(imidazole-1-yl)methanimine reagents suggest potential for improving yield and selectivity .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates potent inhibition of:
-
Bruton’s Tyrosine Kinase (BTK): IC₅₀ = 42 nM in B-cell lymphoma models, via covalent binding to Cys481.
-
Nitric Oxide Synthase (iNOS): 78% inhibition at 10 μM concentration in macrophage assays.
Antimicrobial Effects
Against Gram-positive pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.2 |
| Enterococcus faecalis | 16.5 |
| Data derived from structural analogs with similar substitution patterns. |
Applications in Pharmaceutical Development
Lead Optimization Strategies
Structural modifications enhance drug-like properties:
-
Methylation at N-3: Increases metabolic stability (t₁/₂ from 1.2 → 4.7 hr in liver microsomes).
-
Halogen Substitution: Fluorine at C-4 improves membrane permeability (Papp = 18 × 10⁻⁶ cm/s).
Formulation Challenges
The compound’s hygroscopic nature necessitates specialized delivery systems:
-
Lyophilized cyclodextrin complexes (β-CD inclusion complexes show 92% encapsulation efficiency) .
-
Nanoparticle formulations (PLGA NPs achieve 78% loading capacity).
Comparative Analysis with Structural Analogs
The carboximidamide group confers superior kinase affinity compared to carboxamide derivatives, while methylation reduces polarity at the expense of target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume